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molecular formula C7H9BrN4O B8340114 1-(6-Amino-4-bromo-pyridin-2-yl)-3-methyl-urea

1-(6-Amino-4-bromo-pyridin-2-yl)-3-methyl-urea

Cat. No. B8340114
M. Wt: 245.08 g/mol
InChI Key: DTZWHERPRSBDOX-UHFFFAOYSA-N
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Patent
US08163778B2

Procedure details

To a solution of 0.188 g 2.6-diamino-4-bromopyridine in 2 ml acetonitrile was added 0.164 g 1,1-carbonyldi(1,2,4-triazole) and the mixture was stirred at room temperature. After a short period of a clear solution a suspension formed. The mixture was stirred at room temperature for 1 h. To the resulting suspension was added 0.5 ml of a methylamine solution in THF (ca 3 M) and the resulting solution was stirred at room temperature for 0.5 h. The mixture was partitioned between water and ethyl acetate. The phases were separated and the organic phase evaporated to dryness. The residue was taken up in methanol whereby crystallisation occurred. The crystals were collected by filtration and dried to constant weight to yield 0.196 g of the title compound as white crystals. MS (ISP) M+H+243.3; 245.2
Quantity
0.188 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldi(1,2,4-triazole)
Quantity
0.164 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[C:4]([NH2:9])[N:3]=1.[CH3:10][NH2:11].C1[CH2:16][O:15]CC1>C(#N)C>[NH2:9][C:4]1[N:3]=[C:2]([NH:1][C:16]([NH:11][CH3:10])=[O:15])[CH:7]=[C:6]([Br:8])[CH:5]=1

Inputs

Step One
Name
Quantity
0.188 g
Type
reactant
Smiles
NC1=NC(=CC(=C1)Br)N
Name
1,1-carbonyldi(1,2,4-triazole)
Quantity
0.164 g
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a short period of a clear solution a suspension formed
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the resulting solution was stirred at room temperature for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The phases were separated
CUSTOM
Type
CUSTOM
Details
the organic phase evaporated to dryness
CUSTOM
Type
CUSTOM
Details
whereby crystallisation
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried to constant weight

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=CC(=N1)NC(=O)NC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.196 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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